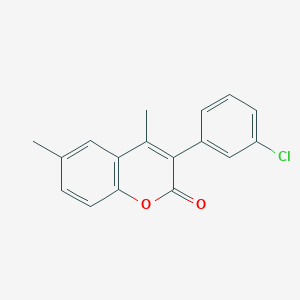
3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin
説明
3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of coumarin derivatives, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin.
In Vitro Studies
- Bacterial Inhibition : The compound has shown significant antibacterial activity against various strains of bacteria. In a study comparing the efficacy of different coumarin derivatives, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus and even lower against resistant strains .
- Fungal Activity : The antifungal properties were evaluated against strains such as Aspergillus niger and Candida albicans. The compound demonstrated notable activity with an MIC comparable to established antifungal agents like ketoconazole .
Case Study: Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the antimicrobial potency of coumarins. For instance, compounds with para-substituted aromatic frameworks showed improved antibacterial efficacy due to increased lipophilicity and better interaction with bacterial cell membranes .
The mechanism by which 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exerts its antimicrobial effects involves several pathways:
- DNA Interaction : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .
- Oxidative Stress Induction : Coumarins are known to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in the context of resistant strains where traditional antibiotics fail .
Pharmacological Properties
Beyond its antimicrobial activity, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits additional pharmacological properties:
- Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
- Antioxidant Activity : Coumarins possess inherent antioxidant properties that can protect cells from oxidative damage, further contributing to their therapeutic potential .
特性
IUPAC Name |
3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPTFMOJNQPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















